molecular formula C19H28N2O7S B8057796 cinchonidine sulfuric acid dihydrate

cinchonidine sulfuric acid dihydrate

Cat. No.: B8057796
M. Wt: 428.5 g/mol
InChI Key: WROWYMULWJEBQS-CNGLPXLGSA-N
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Description

Cinchonidine sulfuric acid dihydrate is a compound derived from cinchonidine, an alkaloid found in the bark of cinchona trees. Cinchonidine is one of the four major cinchona alkaloids, alongside quinine, quinidine, and cinchonine . These alkaloids have had a significant impact on human civilization, primarily due to their antimalarial properties . This compound is used in various scientific and industrial applications, particularly in the field of asymmetric synthesis and chiral resolution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cinchonidine sulfuric acid dihydrate typically involves the extraction of cinchonidine from cinchona bark, followed by its reaction with sulfuric acid. The process begins with the extraction of cinchonidine using solvents such as ethanol or methanol. The extracted cinchonidine is then reacted with sulfuric acid to form cinchonidine sulfate. The addition of water results in the formation of the dihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of cinchonidine from cinchona bark. The extracted cinchonidine is purified and then reacted with sulfuric acid in lead-lined tanks. The reaction mixture is then cooled to allow the crystallization of this compound .

Chemical Reactions Analysis

Types of Reactions

Cinchonidine sulfuric acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of cinchonidine sulfuric acid dihydrate is not fully understood. it is believed that cinchonidine, like other cinchona alkaloids, prevents the polymerization of toxic hematin formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin). This action is crucial in its antimalarial properties . Additionally, cinchonidine interacts with various molecular targets and pathways, including ion channels and receptors, contributing to its antiarrhythmic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinchonidine sulfuric acid dihydrate is unique due to its specific stereochemistry, which makes it particularly useful in chiral resolution and asymmetric synthesis. Its combination of antimalarial and antiarrhythmic properties also distinguishes it from other similar compounds .

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.H2O4S.2H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t13-,14-,18-,19+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROWYMULWJEBQS-CNGLPXLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-61-8
Record name Cinchonidine sulphate
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